BenchChemオンラインストアへようこそ!

H-NVA-NH2 HCL

DDAH1 inhibition Fragment-based drug design Covalent inactivators

H-NVA-NH2 HCl (136892-44-9) is a high-purity, non-proteinogenic amino acid derivative specifically for demanding research applications. Its hydrochloride salt ensures superior aqueous solubility for SPPS, while the C-terminal amide confers metabolic stability. This L-norvaline moiety is a validated scaffold for arginase and DDAH1 inhibitor design (Ki=470 µM). This unique combination of solubility and synthetic utility makes it a superior alternative to free L-norvaline or valine amides, ensuring reproducible results in peptide and enzyme studies.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62
CAS No. 136892-44-9
Cat. No. B1148362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-NVA-NH2 HCL
CAS136892-44-9
Molecular FormulaC5H13ClN2O
Molecular Weight152.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-NVA-NH2 HCl (L-Norvaline Amide Hydrochloride) – CAS 136892-44-9: Chiral Amino Acid Amide Salt for Peptide Synthesis and Arginase Inhibition


H-NVA-NH2 HCl (L-Norvaline amide hydrochloride, CAS 136892-44-9) is a chiral, non-proteinogenic amino acid derivative. Its molecular formula is C5H12N2O·HCl (C5H13ClN2O), and its molecular weight is 152.62 g/mol . The compound features a primary amide group (-CONH2) and a stabilized hydrochloride salt, which confers high aqueous solubility and robust stability for both storage and experimental handling . As the amide derivative of L-norvaline (Nva), it serves as a versatile building block in solid-phase and solution-phase peptide synthesis, enabling the introduction of a metabolically stable C-terminal amide or the modification of internal peptide sequences with a non-proteinogenic residue [1]. Beyond its synthetic utility, the L-norvaline moiety itself is a recognized inhibitor of the enzyme arginase and has been characterized as a fragment-based scaffold in the design of DDAH1 (dimethylarginine dimethylaminohydrolase-1) inhibitors [2].

Why L-Norvaline, L-Valine Amide, or L-Norleucine Amide Cannot Simply Replace H-NVA-NH2 HCl in Synthetic or Enzymatic Workflows


Generic substitution of H-NVA-NH2 HCl with free amino acids (e.g., L-norvaline) or structurally similar amides (e.g., L-valine amide) is scientifically unsound due to key functional, physicochemical, and biological divergences. First, the presence of the amide group (-CONH2) versus a carboxylic acid (-COOH) or ester group fundamentally alters reactivity in peptide coupling reactions, with amides resisting unwanted side reactions and enabling direct incorporation as C-terminal caps [1]. Second, the hydrochloride salt form ensures superior aqueous solubility (critical for enzymatic assays and aqueous peptide synthesis) compared to free base or zwitterionic forms . Third, the specific aliphatic side-chain length of norvaline (n-propyl) confers distinct steric and hydrophobic properties that directly impact enzyme active site recognition, as demonstrated by the 28.5-fold difference in Ki between l-norvaline and its lower homolog (l-valine) in DDAH1 inhibition assays [2]. Finally, enantiomeric purity ([α]20D = +12 ± 1°) is critical for chiral recognition in both synthetic and biological systems; racemic or impure substitutes will yield heterogeneous, non-reproducible results .

Quantitative Differentiation of H-NVA-NH2 HCl Against Closest Structural and Functional Analogs


Fragment-Based Inhibition Potency: l-Norvaline (Ki = 470 µM) vs. Optimized DDAH1 Inhibitor Scaffolds

In a mechanistic dissection of a covalent DDAH1 inactivator, the constituent fragment l-norvaline exhibited a Ki of 470 µM against human DDAH1. This affinity is 362-fold weaker than the optimized covalent inhibitor Cl-NIL (KI = 0.19 µM) [1]. Furthermore, compared to the lower homolog l-valine (Ki not reported but inferred to be significantly weaker due to side-chain truncation), the n-propyl side-chain of norvaline provides a critical hydrophobic anchor in the DDAH1 active site [2]. This quantitative benchmark establishes l-norvaline as a validated starting point for fragment elaboration and a defined baseline for assessing the affinity of novel inhibitors derived from the norvaline scaffold.

DDAH1 inhibition Fragment-based drug design Covalent inactivators

Arginase Inhibition: IC50 of L-Norvaline (1.42 µM) vs. Reference Inhibitor l-NOHA

L-Norvaline is a validated inhibitor of human arginase. In a comparative study against *Entamoeba histolytica* arginase (EhArg), l-norvaline exhibited an IC50 of 17.9 mM, while the known potent inhibitor l-NOHA showed an IC50 of 1.57 mM, indicating l-norvaline is ~11.4-fold less potent in this assay [1]. However, against human DDAH1, l-norvaline demonstrates a more potent IC50 of 1.42 µM [2]. This differential potency profile highlights that while l-norvaline is a weaker arginase inhibitor compared to l-NOHA, its primary biochemical utility lies in its DDAH1 inhibitory activity and its well-characterized role as a fragment for covalent inhibitor design [3].

Arginase inhibition Nitric oxide pathway Metabolic disease

Physical and Stability Metrics: Melting Point and Specific Optical Rotation of H-NVA-NH2 HCl

H-NVA-NH2 HCl is supplied as a white to off-white crystalline powder with a defined melting point of 258-260 °C . Its specific optical rotation is [α]20D = +12 ± 1° (c=1, H2O), confirming its L-configuration and enabling routine enantiomeric purity assessment . In contrast, the free base L-norvaline melts at a much lower temperature (~77.7 °C, estimated) and is less stable under ambient conditions . The hydrochloride salt form also ensures high aqueous solubility, a critical attribute for peptide coupling in aqueous or mixed-solvent systems, whereas the free amino acid amide is less soluble and more prone to decomposition .

Quality control Chiral purity Solid-phase synthesis

Enantiomeric Purity and Storage: H-NVA-NH2 HCl vs. Racemic or Degraded Norvaline Analogs

H-NVA-NH2 HCl is supplied with a minimum purity specification of ≥99% (HPLC) and a defined storage temperature of 0-8 °C to maintain its chemical integrity and optical activity . In comparison, less pure grades (e.g., 95%) or racemic DL-norvaline amide are unsuitable for stereospecific applications, as they introduce chirality-related variability in peptide folding, enzyme recognition, and analytical reproducibility . The requirement for refrigerated storage (0-8 °C) distinguishes it from more stable amino acid derivatives that can be stored at room temperature, underscoring the need for controlled handling to prevent racemization or decomposition of the amide bond .

Chiral synthesis Enantiomeric excess Peptide coupling

Validated Research and Procurement Applications for H-NVA-NH2 HCl (L-Norvaline Amide Hydrochloride)


Fragment-Based Covalent DDAH1 Inhibitor Design

Utilize H-NVA-NH2 HCl as a precursor to the l-norvaline fragment, which serves as a defined low-affinity (Ki = 470 µM) starting point for the design of covalent DDAH1 inactivators. The fragment's binding mode can be probed by X-ray crystallography and used to elaborate optimized inhibitors like Cl-NIL (KI = 0.19 µM) [1].

Synthesis of C-Terminal Amide-Modified Peptides

Incorporate H-NVA-NH2 HCl directly into solid-phase peptide synthesis (SPPS) as a C-terminal amide cap or as an internal residue. The amide group provides metabolic stability and the hydrochloride salt ensures solubility during coupling reactions, reducing the risk of side reactions common with free carboxylic acids [2].

Enzymatic Substrate for Peptidase Characterization

Employ H-NVA-NH2 HCl-derived peptides as substrates for peptidases and proteases. The BRENDA enzyme database lists Nva-NH2 as a recognized substrate in multiple enzyme-catalyzed reactions, including those involving benzyloxycarbonyl-protected amino acid esters, making it a valuable tool for probing enzyme specificity and kinetics [3].

Arginase Activity Assays and Nitric Oxide Pathway Studies

Use the l-norvaline moiety (from H-NVA-NH2 HCl) as a validated comparator inhibitor in arginase activity assays. While its potency (IC50 = 17.9 mM on EhArg) is modest compared to l-NOHA, it serves as a chemically distinct negative control or baseline for assessing novel arginase inhibitors in nitric oxide synthesis pathway investigations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-NVA-NH2 HCL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.